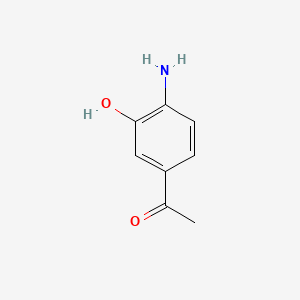

1-(4-Amino-3-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPYTYGOKOEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203417 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-54-7 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone

Introduction: The Significance of 1-(4-Amino-3-hydroxyphenyl)ethanone

1-(4-Amino-3-hydroxyphenyl)ethanone, a key pharmaceutical intermediate and building block in organic synthesis, possesses a unique substitution pattern on the benzene ring that makes it a valuable precursor for a variety of complex molecules. Its structure, featuring an acetyl group, an amino group, and a hydroxyl group in a specific arrangement, allows for diverse chemical transformations. This guide provides an in-depth exploration of a reliable and well-documented synthetic pathway to this important compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature, ensuring both reproducibility and a thorough understanding of the underlying chemistry.

Strategic Approach to the Synthesis

The most logical and efficient pathway for the synthesis of 1-(4-amino-3-hydroxyphenyl)ethanone commences with a readily available and cost-effective starting material: N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol. This strategy involves a three-step sequence of chemical transformations:

-

Regioselective Nitration: Introduction of a nitro group at the 3-position of the acetaminophen backbone.

-

Chemoselective Reduction: Conversion of the newly introduced nitro group to an amino group.

-

Hydrolysis: Removal of the N-acetyl protecting group to yield the final product.

This pathway is advantageous due to the high regioselectivity achievable in the nitration step, a direct consequence of the directing effects of the existing functional groups on the aromatic ring. The subsequent reduction and hydrolysis steps are robust and high-yielding reactions.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route from acetaminophen to 1-(4-amino-3-hydroxyphenyl)ethanone.

Part 1: Regioselective Nitration of N-(4-hydroxyphenyl)acetamide

The initial and most critical step in this synthesis is the regioselective introduction of a nitro group onto the acetaminophen ring. The success of the entire pathway hinges on achieving high selectivity for the 3-position.

Mechanistic Rationale for Ortho-Nitration

The regiochemical outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring. In acetaminophen, we have two activating groups: the hydroxyl (-OH) group and the acetamido (-NHCOCH₃) group. Both are ortho, para-directors. However, the hydroxyl group is a more powerful activating group than the acetamido group. The para position to the hydroxyl group is already occupied by the acetamido group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the positions ortho to the hydroxyl group. Of the two ortho positions, one is sterically hindered by the adjacent acetamido group. Consequently, nitration occurs predominantly at the 3-position.

A milder nitrating agent is preferred to avoid over-nitration and other side reactions. A common and effective method involves the use of sodium nitrite in the presence of a weak acid like glacial acetic acid.[1] This in situ generation of nitrous acid, which is then oxidized to nitric acid, provides a controlled source of the nitrating species.

Experimental Protocol: Nitration

Materials:

-

N-(4-hydroxyphenyl)acetamide (Acetaminophen)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 5.0 g of N-(4-hydroxyphenyl)acetamide and 11.4 g of sodium nitrite in 20 mL of distilled water.[1]

-

Cool the mixture to 0°C with constant stirring.

-

Slowly add 2 mL of glacial acetic acid to the cooled mixture. It is crucial to maintain the temperature at 0°C during the addition to control the exothermic reaction.[1] The pH of the solution should be maintained between 4 and 7.

-

Allow the reaction to proceed with stirring in the ice bath for 2 hours. The color of the solution will typically change from yellowish to a deep red.[1]

-

After the reaction is complete, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with three portions of ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash with a small amount of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(4-hydroxy-3-nitrophenyl)acetamide.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| N-(4-hydroxyphenyl)acetamide | 151.16 | 5.0 g | 0.033 |

| Sodium Nitrite | 69.00 | 11.4 g | 0.165 |

| Glacial Acetic Acid | 60.05 | 2 mL | ~0.035 |

Part 2: Chemoselective Reduction of the Nitro Group

The second step involves the reduction of the nitro group in N-(4-hydroxy-3-nitrophenyl)acetamide to an amino group. This transformation must be chemoselective, leaving the acetyl and hydroxyl groups intact. Catalytic hydrogenation is a highly effective and clean method for this purpose.

Rationale for Catalytic Hydrogenation

Catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon (Pd/C), is a standard and reliable method for the reduction of aromatic nitro groups.[2] A variety of hydrogen sources can be employed, including hydrogen gas (H₂) or a chemical source like sodium borohydride (NaBH₄). The use of NaBH₄ in the presence of a catalyst like Pd/C offers a convenient and safe alternative to handling hydrogen gas.[2]

Experimental Protocol: Reduction

Materials:

-

N-(4-hydroxy-3-nitrophenyl)acetamide

-

Palladium on Carbon (10% Pd/C)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Distilled Water

-

Hydrochloric Acid (dilute)

Procedure:

-

Dissolve the crude N-(4-hydroxy-3-nitrophenyl)acetamide in methanol in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Cool the mixture in an ice bath and slowly add sodium borohydride in small portions. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of dilute hydrochloric acid until the bubbling ceases.[2]

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-acetyl-2-aminophenyl)acetamide.

| Reagent | Role | Key Considerations |

| N-(4-hydroxy-3-nitrophenyl)acetamide | Substrate | The starting material for the reduction. |

| 10% Pd/C | Catalyst | Facilitates the hydrogenation.[2] |

| Sodium Borohydride (NaBH₄) | Reducing Agent | A source of hydride for the reduction.[2] |

| Methanol | Solvent | Solubilizes the substrate. |

| Dilute HCl | Quenching Agent | Decomposes excess NaBH₄.[2] |

Part 3: Hydrolysis of the N-Acetyl Group

The final step in the synthesis is the removal of the N-acetyl protecting group from N-(4-acetyl-2-aminophenyl)acetamide to afford the desired 1-(4-amino-3-hydroxyphenyl)ethanone. This can be achieved through either acidic or basic hydrolysis.

Rationale for Alkaline Hydrolysis

Alkaline hydrolysis is often preferred as it can be less harsh on the other functional groups present in the molecule compared to strong acid hydrolysis. A patent for a related compound describes the use of an alkaline condition for the final hydrolysis step.[3]

Experimental Protocol: Hydrolysis

Materials:

-

N-(4-acetyl-2-aminophenyl)acetamide

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Distilled Water

-

Hydrochloric Acid (for neutralization)

Procedure:

-

To a round-bottom flask containing N-(4-acetyl-2-aminophenyl)acetamide, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-amino-3-hydroxyphenyl)ethanone.

Alternative Synthetic Strategy: The Fries Rearrangement

An alternative, though less direct, approach involves the Fries rearrangement.[4][5] This reaction converts a phenolic ester into a hydroxy aryl ketone.[6] In principle, one could start with m-aminophenol, protect the amino group, acetylate the hydroxyl group to form the corresponding ester, and then induce the Fries rearrangement to introduce the acetyl group at the position para to the hydroxyl group. This would be followed by deprotection of the amino group. However, controlling the regioselectivity of the rearrangement and the multiple protection/deprotection steps make this route more complex than the one starting from acetaminophen.

Caption: Conceptual alternative pathway via the Fries Rearrangement.

Conclusion

The synthesis of 1-(4-amino-3-hydroxyphenyl)ethanone is most effectively achieved through a three-step sequence starting from the readily available N-(4-hydroxyphenyl)acetamide. This pathway, involving regioselective nitration, chemoselective reduction, and hydrolysis, is both logical and supported by established chemical literature. The presented protocols provide a solid foundation for the laboratory-scale synthesis of this valuable intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- [Reference to a general organic chemistry textbook for electrophilic arom

-

Matsuno, T., Matsukawa, T., et al. (Year of publication for the sciencemadness post, if available). 3-Nitro-4-Acetamidophenol. Sciencemadness Discussion Board.[1]

-

NileRed. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. YouTube.[2]

-

CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents.[3]

-

Fries Rearrangement - Organic Chemistry Portal.[4]

-

Fries Rearrangement - Merck Millipore.[5]

-

What is the Fries Rearrangement Reaction? - BYJU'S.[6]

Sources

- 1. Sciencemadness Discussion Board - 3-Nitro-4-Acetamidophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. youtube.com [youtube.com]

- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. byjus.com [byjus.com]

An In-Depth Technical Guide to 1-(4-Amino-3-hydroxyphenyl)ethanone (CAS 54903-54-7)

Section 1: Core Compound Identity and Physicochemical Properties

Introduction

1-(4-Amino-3-hydroxyphenyl)ethanone, also known as 4-Amino-3-hydroxyacetophenone, is an aromatic ketone and a substituted aminophenol. Its trifunctional nature—possessing an aromatic primary amine, a phenolic hydroxyl group, and a ketone—makes it a highly versatile and valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a key building block for the synthesis of complex heterocyclic systems, pharmaceutical active ingredients, and other high-value chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and safety protocols.

Structure and Identification

-

IUPAC Name: 1-(4-Amino-3-hydroxyphenyl)ethanone

-

CAS Number: 54903-54-7

-

Synonyms: 4-Amino-3-hydroxyacetophenone, 4'-Amino-3'-hydroxyacetophenone[1]

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol [2]

(Image generated for illustrative purposes)

Physicochemical Properties

The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation studies. Below is a summary of the key properties for 1-(4-Amino-3-hydroxyphenyl)ethanone.

| Property | Value | Source |

| Physical State | Solid, crystalline powder | [3] |

| Color | Slightly yellow to brown | [3] |

| Melting Point | 103-107 °C | [3][4] |

| Boiling Point | 293-295 °C (predicted) | [4] |

| Solubility | Soluble in hot water, ethanol, and ether. Slightly soluble in cold water and benzene. | [4] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Section 2: Synthesis and Purification

Rationale for Synthetic Strategy

The most logical and cost-effective pathway to 1-(4-Amino-3-hydroxyphenyl)ethanone starts from the readily available and inexpensive 4-hydroxyacetophenone. The synthesis involves a two-step process:

-

Regioselective Nitration: An electrophilic aromatic substitution to introduce a nitro group onto the phenyl ring. The hydroxyl group is an ortho-, para-director. Since the para position is blocked by the acetyl group, the nitration will occur at one of the ortho positions. The position adjacent to the hydroxyl group and meta to the acetyl group (C3) is sterically and electronically favored.

-

Selective Reduction: The nitro group is then selectively reduced to a primary amine. This step requires a reducing agent that will not affect the ketone functionality.

This strategy is favored due to the high yields, mild reaction conditions, and the use of common laboratory reagents.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Hydroxy-3-nitrophenyl)ethanone

-

Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 13.6 g (0.1 mol) of 4-hydroxyacetophenone in 100 mL of glacial acetic acid.[5]

-

Reaction Cooldown: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a nitrating mixture (6.5 mL of concentrated nitric acid in 25 mL of glacial acetic acid) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; exothermic nitration can lead to side products if the temperature is not controlled.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of 1-(4-hydroxy-3-nitrophenyl)ethanone will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone

-

Setup: In a 500 mL round-bottom flask, suspend 18.1 g (0.1 mol) of 1-(4-hydroxy-3-nitrophenyl)ethanone in 200 mL of ethanol.

-

Catalyst Addition: Add 10 g of tin(II) chloride dihydrate (SnCl₂·2H₂O). The choice of SnCl₂ in an acidic medium is a classic method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.

-

Reduction: Heat the mixture to reflux and slowly add 50 mL of concentrated hydrochloric acid dropwise over 1 hour. The reaction is self-validating as the yellow suspension will gradually dissolve and the solution color will change.

-

Reaction Completion: Continue refluxing for 3-4 hours until TLC analysis confirms the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Final Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized 1-(4-Amino-3-hydroxyphenyl)ethanone is paramount. A combination of spectroscopic methods provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and acetyl groups.

-

¹H NMR (in DMSO-d₆):

-

Methyl Protons (-COCH₃): A singlet expected around δ 2.4-2.5 ppm.

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 6.7 and 7.5 ppm. The proton at C5 (ortho to the amino group) will be the most upfield, while the proton at C2 (ortho to the acetyl group) will be the most downfield.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 4.5-5.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, often downfield, around δ 9.0-10.0 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Methyl Carbon (-COCH₃): ~δ 26 ppm.

-

Carbonyl Carbon (C=O): ~δ 196 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the amino group (C4) will be the most downfield in this region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks (for symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These may overlap with the O-H band.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm⁻¹. The conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical aliphatic ketone.

-

C-N Stretch: Around 1250-1350 cm⁻¹.

-

C-O Stretch: Around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 151. A significant fragment is often observed at m/z = 136, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a characteristic fragmentation of acetophenones.[8]

Visualization of Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Section 4: Applications in Research and Drug Development

The utility of 1-(4-Amino-3-hydroxyphenyl)ethanone stems from its trifunctional nature, making it an ideal scaffold for building molecular complexity.

Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The amine, hydroxyl, and ketone groups can be selectively modified or used in coupling and cyclization reactions.[9]

-

Amine Group: Can undergo acylation, alkylation, diazotization (leading to azo dyes or Sandmeyer reactions), and condensation with carbonyls to form Schiff bases.

-

Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, which can serve as protecting groups or modulate the compound's properties.

-

Ketone Group: The acetyl group can participate in reactions such as aldol condensations, α-halogenation (e.g., to form α-bromoacetophenones for further elaboration), and reduction to a secondary alcohol.[10][11]

Precursor for Biologically Active Molecules

Substituted aminophenols and acetophenones are common structural motifs in medicinal chemistry. This compound serves as a starting material for:

-

Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes. For instance, similar structures have been investigated as potential inhibitors of kinases or other enzymes where aromatic interactions and hydrogen bonding are crucial for binding.[12]

-

Heterocyclic Synthesis: It is a valuable precursor for synthesizing various heterocyclic ring systems, such as benzoxazoles, quinolines, and pyrimidines, many of which exhibit significant biological activities.[9]

-

Antimicrobial and Anticancer Agents: The core structure is found in molecules with demonstrated antimicrobial and anticancer properties. Its derivatives are explored for their potential to target pathogens and cancer cells.[13][14][15][16]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(4-Amino-3-hydroxyphenyl)ethanone is essential to ensure personnel safety. The following information is a summary based on data for aminophenols.[17]

Hazard Identification

-

Acute Effects: Harmful if swallowed or inhaled. Contact can cause irritation to the skin and eyes. High levels of exposure to aminophenols can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[17][18][19]

-

Chronic Effects: Suspected of causing genetic defects.[19][20]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[20][21]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17] Avoid creating dust.[20]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong acids, strong bases, and sources of ignition.[18]

-

Incompatibilities: Strong oxidizing agents, acids, and bases.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[21]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21]

Section 6: References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]

-

Baron, M. (1973). Purification of p-aminophenol. U.S. Patent 3,717,680. Retrieved from

-

Benner, R. H. (1972). Purification of p-aminophenol. U.S. Patent 3,703,598. Retrieved from

-

Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

-

Loba Chemie. (2016). Safety Data Sheet: 4-Aminophenol Extra Pure. Retrieved from [Link]

-

Monsanto Co. (1989). Purification of N-acetyl aminophenols. European Patent EP0320484A2. Retrieved from

-

Mallinckrodt, Inc. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. Retrieved from [Link]

-

Mallinckrodt, Inc. (1981). Process for the purification of p-aminophenol. European Patent EP0041837B1. Retrieved from

-

Loba Chemie. (n.d.). 4-Amino Acetophenone For Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. Retrieved from [Link]

-

El-Sayed, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ganjoo, R., et al. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 4-Aminoacetophenone. SpectraBase. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase. Retrieved from [Link]

-

PrepChem. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

-

Hoechst Celanese Corp. (1986). Process for producing 4-hydroxyacetophenone. European Patent 0167286. Retrieved from [Link]

-

Dey, S., et al. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Geronikaki, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 3'-aminoacetophenone. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxyacetophenone. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method of 4-hydroxy-3-nitroacetophenone. Retrieved from

-

Li, F., et al. (2020). Discovery of a Potent and Selective PI3Kδ Inhibitor. PubMed. Retrieved from [Link]

-

Singh, A., et al. (2023). In silico study of CYP450 inhibitor activity of (E)-1-(3-((4-chlorophenyl) diazenyl)-4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Addie, M., et al. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester Research Explorer. Retrieved from [Link]

Sources

- 1. 4'-Amino-3'-hydroxyacetophenone [chemicalbook.com]

- 2. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 99-92-3 CAS | 4-AMINOAECTOPHENONE | Ketones | Article No. 01015 [lobachemie.com]

- 4. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]

- 5. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 6. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 7. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. nj.gov [nj.gov]

- 18. biochemopharma.fr [biochemopharma.fr]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

- 20. astechireland.ie [astechireland.ie]

- 21. lobachemie.com [lobachemie.com]

1-(4-Amino-3-hydroxyphenyl)ethanone molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Amino-3-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Amino-3-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a trifunctionalized benzene ring. Its unique arrangement of amino, hydroxyl, and acetyl groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This guide provides a detailed analysis of its molecular architecture, explores the critical role of intramolecular hydrogen bonding in defining its preferred conformation, and outlines the standard experimental and computational methodologies used for its characterization.

Introduction to 1-(4-Amino-3-hydroxyphenyl)ethanone

1-(4-Amino-3-hydroxyphenyl)ethanone, with the chemical formula C₈H₉NO₂, is an aromatic ketone. The molecule consists of an acetophenone core functionalized with an amino group at the C4 position and a hydroxyl group at the C3 position. This substitution pattern makes it a valuable synthetic intermediate for more complex molecules, including potential therapeutic agents and specialized polymers.[1] The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl group defines the molecule's chemical personality. A thorough grasp of its structure is the foundation for leveraging its potential in drug design, where molecular shape and hydrogen bonding capabilities dictate interactions with biological targets.[2][3]

Table 1: Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone

| Property | Value | Source |

| CAS Number | 54903-54-7 | [4] |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Physical Form | Solid (Predicted) | |

| pKa (Predicted) | 8.94 ± 0.10 | [5] |

| SMILES | CC(=O)C1=CC(O)=C(N)C=C1 | [4] |

Elucidation of the Molecular Structure

The definitive structure of 1-(4-Amino-3-hydroxyphenyl)ethanone is established through a combination of spectroscopic techniques that probe its atomic connectivity and chemical environment.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns are influenced by the three different substituents. The acetyl methyl protons will appear as a sharp singlet, typically in the 2.5 ppm region. The phenolic hydroxyl and amino protons will present as broad singlets whose chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum will display eight unique signals. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (>190 ppm). The six aromatic carbons will have distinct shifts determined by the electronic effects of the attached groups, and the methyl carbon will be the most upfield signal.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about functional groups. Characteristic absorption bands would include:

-

A strong C=O stretching vibration for the ketone group (~1650-1680 cm⁻¹).

-

Broad O-H stretching for the hydroxyl group (~3200-3600 cm⁻¹).

-

N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).

-

C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS) : The mass spectrum would confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 151.16.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Acetyl Protons (-CH₃) | ~2.5 ppm (singlet, 3H) |

| Aromatic Protons (-C₆H₃) | ~6.5 - 7.8 ppm (multiplets, 3H) | |

| Amino Protons (-NH₂) | Variable, broad singlet (2H) | |

| Hydroxyl Proton (-OH) | Variable, broad singlet (1H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | >190 ppm |

| Aromatic Carbons | 110 - 160 ppm | |

| Methyl Carbon (-CH₃) | ~26 ppm | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| N-H Stretch | 3300 - 3500 cm⁻¹ | |

| C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

Conformational Analysis: The Role of Non-Covalent Interactions

The conformation of 1-(4-Amino-3-hydroxyphenyl)ethanone is primarily determined by the rotation around the single bond connecting the acetyl group to the phenyl ring. The orientation of this group is heavily influenced by the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

A key structural feature of this molecule is the potential for the hydroxyl group at the C3 position to form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at the C1 position. This interaction creates a stable, six-membered pseudo-ring structure.

Such intramolecular hydrogen bonds are known to be critical in determining the structure and properties of molecules.[9][10] This bonding locks the acetyl group into a specific orientation, enforcing a high degree of planarity across the molecule. This planarity maximizes the stabilizing interaction and is expected to be the dominant feature of the molecule's lowest-energy conformation. DFT calculations on similar molecules show that intramolecular hydrogen bonding can significantly reduce the hydrogen bond acidity of the participating OH group, affecting its ability to form intermolecular bonds.[11]

Caption: Workflow for computational conformational analysis using DFT.

Experimental Validation

While computational methods provide powerful predictions, experimental validation is key. The definitive method for determining solid-state conformation is single-crystal X-ray diffraction . This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity and the presence and geometry of the intramolecular hydrogen bond. Studies on similar substituted acetophenones have successfully used X-ray crystallography to confirm conformational preferences predicted by DFT and NMR analysis. [12][13]

Significance in Drug Development

The structural and conformational properties of 1-(4-Amino-3-hydroxyphenyl)ethanone are directly relevant to its use as a scaffold in drug discovery.

-

Molecular Recognition : The defined 3D shape, enforced by the intramolecular hydrogen bond, presents a rigid framework for interaction with protein binding sites.

-

Hydrogen Bonding Potential : The molecule possesses both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH, -NH₂). The intramolecular hydrogen bond "uses up" the hydroxyl proton and one lone pair on the carbonyl oxygen, modulating how the molecule can interact with external partners like water or a biological target.

-

Scaffold for Synthesis : As a starting material, its well-defined structure allows for predictable chemical modifications to synthesize libraries of compounds for screening. Analogs of this molecule, such as those derived from 4-aminoacetophenone or 4-aminophenol, have been used to create compounds with anti-inflammatory, antimicrobial, or enzyme-inhibiting activities. [2][3][14]

Conclusion

The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone is characterized by a highly substituted phenyl ring whose conformational preference is dominated by a strong intramolecular hydrogen bond between the C3-hydroxyl group and the acetyl carbonyl oxygen. This interaction enforces a planar geometry, which is critical to its overall electronic properties and intermolecular binding potential. The elucidation of this structure, achieved through a synergistic application of spectroscopic analysis, computational modeling, and potentially X-ray crystallography, provides the foundational knowledge required for its effective application as a versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

-

Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. [Link]

-

Reva, I., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2736. [Link]

-

Orugun, O. O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4549–4557. [Link]

-

Zhang, Y., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2025760118. [Link]

-

PrepChem. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. [Link]

-

Bhat, R. H., et al. (2025). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]

-

PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications, 1(5), 411-418. [Link]

-

ACS Publications. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. [Link]

-

El-Faham, A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

-

PubChem. 1-(4-Aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (a) Hydrogen bonding in the crystal structure of p-aminophenol... [Link]

-

PubChem. 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link]

- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? [Link]

-

Hunter, C. A., et al. (2012). The effect of intramolecular interactions on hydrogen bond acidity. Organic & Biomolecular Chemistry, 10(18), 3694-3702. [Link]

-

PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Yuce, S., et al. (2020). Synthesis and crystal structure of 1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone, C15H12BrNO2. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(18), 6699. [Link]

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Cheméo. Ethanone, 1-(3-hydroxyphenyl)-. [Link]

-

Yuce, S., et al. (2004). 1-{4-[(2,3-Dihydroxybenzylidene)amino]phenyl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 60(4), o718-o719. [Link]

-

NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. [Link]

-

Wang, J., et al. (2020). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Current Issues in Molecular Biology, 43(1), 265-276. [Link]

-

Khan, K. M., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 4. 54903-54-7|1-(4-Amino-3-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chemeo.com [chemeo.com]

- 9. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. The effect of intramolecular interactions on hydrogen bond acidity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone, a key chemical intermediate. Also known as 4-Amino-3-hydroxyacetophenone, this compound's solubility characteristics are paramount for its application in medicinal chemistry and drug development. This document delineates the molecular factors governing its solubility, presents a qualitative solubility profile based on established chemical principles, details a rigorous experimental protocol for quantitative solubility determination, and discusses the implications of these findings for pharmaceutical research.

Introduction to 1-(4-Amino-3-hydroxyphenyl)ethanone

1-(4-Amino-3-hydroxyphenyl)ethanone (CAS No. 54903-54-7) is an aromatic ketone containing both an amino and a hydroxyl functional group.[1] Its structure, featuring a polar aromatic ring substituted with hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (C=O), dictates its interactions with various solvents. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for designing effective downstream applications, from synthesis and purification to the development of stable and bioavailable drug formulations.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₈H₉NO₂[2]

-

Molecular Weight: 151.16 g/mol [2]

-

Key Functional Groups: Primary amine (-NH2), phenolic hydroxyl (-OH), ketone (C=O)

-

Predicted pKa: 8.94 ± 0.10[2]

The presence of both acidic (phenolic -OH) and basic (aromatic -NH2) functional groups means the compound is amphoteric and its solubility will be highly dependent on the pH of the aqueous environment. In organic solvents, its ability to act as both a hydrogen bond donor and acceptor is the primary driver of its solubility.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] For 1-(4-Amino-3-hydroxyphenyl)ethanone, the key intermolecular interactions are:

-

Hydrogen Bonding: The -OH and -NH2 groups can donate hydrogen bonds, while the oxygen atoms of the hydroxyl and carbonyl groups can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The polar carbonyl group and the overall molecular dipole will interact favorably with polar solvents (e.g., DMSO, acetonitrile).

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are weaker than hydrogen bonding and dipole-dipole forces.

Based on these principles, a qualitative solubility profile can be inferred. Polar protic solvents, such as methanol and ethanol, are predicted to be excellent solvents due to their ability to engage in extensive hydrogen bonding. Polar aprotic solvents like DMSO should also be effective due to their high polarity. Non-polar solvents are expected to be poor solvents for this highly polar molecule.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in Common Organic Solvents

| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bond donor and acceptor capabilities.[7][8] |

| Ethanol | High | Similar to methanol, effectively forms hydrogen bonds.[4][7][8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent hydrogen bond acceptor.[7][8] |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO.[7] | |

| Acetone | Moderate | Capable of accepting hydrogen bonds through its carbonyl group. | |

| Non-Polar | Toluene | Low / Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the molecule. |

| Hexane | Low / Insoluble | Aliphatic hydrocarbon with only weak Van der Waals forces. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][10][11]

Objective

To determine the equilibrium solubility of 1-(4-Amino-3-hydroxyphenyl)ethanone in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

1-(4-Amino-3-hydroxyphenyl)ethanone (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The workflow for the shake-flask method is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured.[12]

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(4-Amino-3-hydroxyphenyl)ethanone to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.[12] Record the mass of the compound added.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[12] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary experiments can determine the time required to reach a plateau in concentration.[4]

-

Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[11]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.[4]

-

Analysis: Prepare a series of dilutions of the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.[11][13]

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

Causality and Self-Validation in Protocol Design

-

Why use an excess of solid? To ensure that the solvent is fully saturated with the solute, representing the thermodynamic equilibrium solubility.[12]

-

Why agitate for 24-48 hours? This duration is typically required to ensure the system reaches a true equilibrium state where the rate of dissolution equals the rate of precipitation.[12] The endpoint can be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

Why is temperature control critical? Solubility is a temperature-dependent property. Maintaining a constant and precise temperature is essential for obtaining reproducible and accurate results.[10][12]

-

Why centrifuge and filter? These steps are crucial for ensuring that only the dissolved solute is measured. Failure to remove all undissolved particles is a common source of error, leading to artificially high solubility values.[4]

Conclusion and Implications for Drug Development

The solubility profile of 1-(4-Amino-3-hydroxyphenyl)ethanone is a key determinant of its utility in pharmaceutical development. Its predicted high solubility in polar organic solvents like methanol, ethanol, and DMSO makes these solvents suitable for synthesis, purification, and as vehicles for in vitro biological assays.[8] Conversely, its poor solubility in non-polar solvents must be considered during extraction and purification processes.

For drug formulation, a thorough understanding of its solubility in various pharmaceutically acceptable solvents is the first step toward developing oral, topical, or parenteral dosage forms. The experimental protocol detailed in this guide provides a robust framework for generating the high-quality, reliable data needed to guide these critical development decisions.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

SlideShare, solubility experimental methods.pptx. Available at: [Link]

-

Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Semantic Scholar, Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

Persson, L. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

PubChem, 1-(4-aminooxolan-3-yl)-2-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

KREATiS, High-accuracy water solubility determination using logK. Available at: [Link]

-

Regulations.gov, Water Solubility (Flask Method). (2014). Available at: [Link]

-

de Campos, V. E. B., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

PubChem, 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Loba Chemie, 4-AMINO ACETOPHENONE For Synthesis. Available at: [Link]

-

Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]

-

PubChem, 3'-Amino-4'-hydroxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

-

Busby, W. F., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. Available at: [Link]

-

Thong, T. Q., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

Sources

- 1. 54903-54-7|1-(4-Amino-3-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 9. enfo.hu [enfo.hu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scielo.br [scielo.br]

- 13. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Amino-3-hydroxyphenyl)ethanone: Melting and Boiling Point Determination

Introduction

1-(4-Amino-3-hydroxyphenyl)ethanone, a substituted acetophenone, represents a core structural motif in medicinal chemistry. Its derivatives are explored for a variety of pharmacological activities, making a thorough understanding of its physicochemical properties paramount for researchers, scientists, and drug development professionals. The melting and boiling points are fundamental thermal properties that provide insights into the purity, stability, and intermolecular forces of a compound. This guide offers a detailed exploration of the theoretical and practical aspects of determining these crucial parameters for 1-(4-Amino-3-hydroxyphenyl)ethanone, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)ethanone

The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone, with its amino, hydroxyl, and ketone functional groups, dictates its physical properties. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (-C=O, -OH) suggests strong intermolecular hydrogen bonding. These interactions significantly influence the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

| Property | Predicted/Expected Value | Significance in Drug Development |

| Melting Point (°C) | Data not available; expected to be a solid at room temperature with a relatively high melting point due to hydrogen bonding. | Influences solubility, dissolution rate, and solid-state stability of an active pharmaceutical ingredient (API). A sharp melting range is a key indicator of purity. |

| Boiling Point (°C) | Data not available; expected to be high and may decompose at atmospheric pressure. | Important for purification by distillation (if stable), and for understanding thermal stability during manufacturing and storage. |

| Molecular Weight | 151.16 g/mol | A fundamental property influencing various other physicochemical and pharmacokinetic parameters. |

| pKa | A predicted pKa of 8.94±0.10 is available, likely corresponding to the phenolic hydroxyl group.[1] | Governs the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding. |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Method 1: Capillary Melting Point Apparatus

This is the most common and accessible method for determining the melting point of a crystalline solid.

A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A slow heating rate is crucial for accurate determination.

-

Sample Preparation :

-

Ensure the sample of 1-(4-Amino-3-hydroxyphenyl)ethanone is completely dry and finely powdered.

-

Press the open end of a capillary tube into the sample, trapping a small amount of material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2]

-

-

Apparatus Setup :

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.[3]

-

For an accurate measurement, set the heating rate to 1-2 °C per minute, starting at least 20 °C below the expected melting point.[3][4]

-

-

Measurement :

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed.

-

Record the temperature at which the last solid crystal melts.

-

Report the melting point as a range from the onset to the completion of melting.

-

-

Fine Powder : Ensures uniform heat distribution throughout the sample.

-

Small Sample Size : Minimizes thermal gradients within the sample.

-

Slow Heating Rate : Allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, providing an accurate reading.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly precise melting point data and information on other thermal transitions.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] When the sample melts, it absorbs energy (an endothermic process), resulting in a detectable change in the heat flow, which is recorded as a peak on the DSC thermogram. The peak maximum of this endotherm is typically taken as the melting point.

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Unseen Workhorse: A Technical Guide to 1-(4-Amino-3-hydroxyphenyl)ethanone

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Name, A Molecule of Potential

In the vast landscape of chemical synthesis and drug discovery, some molecules, while not household names, form the critical backbone of significant research endeavors. 1-(4-Amino-3-hydroxyphenyl)ethanone is one such compound. This technical guide provides a comprehensive overview of this versatile molecule, moving beyond a simple data sheet to offer insights into its synthesis, properties, and potential applications. As Senior Application Scientists, we understand that true innovation lies not just in knowing the what, but in understanding the why and the how. This document is structured to provide that deeper level of understanding, empowering researchers to unlock the full potential of this important chemical entity.

A Note on Discovery and Historical Context

While a definitive, celebrated "discovery" of 1-(4-Amino-3-hydroxyphenyl)ethanone is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader exploration of aminophenol and acetophenone derivatives throughout the 20th century. These classes of compounds have been fundamental building blocks in the development of pharmaceuticals, dyes, and photographic materials. The synthesis of this specific isomer likely arose from systematic investigations into the functionalization of the benzene ring, driven by the desire to create novel structures with specific electronic and steric properties for use as intermediates in organic synthesis. Its history, therefore, is one of quiet utility, a testament to the countless chemists who have systematically built the library of reagents that underpin modern chemical research.

Physicochemical and Spectral Data at a Glance

For the practicing scientist, rapid access to reliable data is paramount. The following tables summarize the key physicochemical and spectral properties of 1-(4-Amino-3-hydroxyphenyl)ethanone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54903-54-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 354.1 °C at 760 mmHg | [2] |

| Density (Predicted) | ~1.2 g/cm³ | [2] |

Table 2: Spectral Data Overview

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the acetyl group methyl protons, aromatic protons, and exchangeable amine and hydroxyl protons. The substitution pattern on the aromatic ring will dictate the splitting patterns and chemical shifts of the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and hydroxyl groups. |

| Infrared (IR) | Characteristic absorption bands for the N-H and O-H stretching of the amine and hydroxyl groups, the C=O stretching of the ketone, and C-N and C-O stretching, as well as aromatic C-H and C=C bending. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

The Art of Synthesis: A Verified Protocol

The synthesis of 1-(4-Amino-3-hydroxyphenyl)ethanone can be approached through several routes, often starting from more readily available precursors. A common and logical approach involves the nitration of a protected phenol, followed by reduction of the nitro group. This multi-step process allows for regioselective control of the substituent placement.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize 1-(4-Amino-3-hydroxyphenyl)ethanone from 4-hydroxyacetophenone.

Step 1: Nitration of 4-Hydroxyacetophenone

-

Rationale: Direct nitration of 4-hydroxyacetophenone would lead to a mixture of isomers. To ensure regioselectivity, the hydroxyl group is often protected, for example, as a methyl ether (anisole derivative), to direct the incoming nitro group to the desired position. However, a carefully controlled nitration of the unprotected phenol can also yield the desired 3-nitro derivative. Here, we describe a direct nitration approach under controlled conditions.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated 4-hydroxy-3-nitroacetophenone is then collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group of 4-hydroxy-3-nitroacetophenone is reduced to an amino group. Several reducing agents can be employed, with tin(II) chloride in the presence of hydrochloric acid being a classic and effective method. Catalytic hydrogenation is another common and cleaner alternative.

-

Procedure (using SnCl₂):

-

In a round-bottom flask, suspend 4-hydroxy-3-nitroacetophenone (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (excess, typically 3-4 equivalents) in concentrated hydrochloric acid portion-wise, with stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

After the addition, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is achieved. This will precipitate tin salts.

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 1-(4-Amino-3-hydroxyphenyl)ethanone.

-

Purify the product by recrystallization or column chromatography.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to 1-(4-Amino-3-hydroxyphenyl)ethanone.

Biological Significance and Potential Applications

While 1-(4-Amino-3-hydroxyphenyl)ethanone itself is primarily utilized as a synthetic intermediate, the aminohydroxyacetophenone scaffold is present in molecules with diverse biological activities. The strategic placement of the amino, hydroxyl, and acetyl groups provides multiple points for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of aminohydroxyacetophenones have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Properties: The core structure can be elaborated to create compounds that inhibit the growth of various pathogens.

-

Enzyme Inhibition: The functional groups can interact with the active sites of enzymes, leading to potential applications as enzyme inhibitors.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to its derivatives.

The true value of 1-(4-Amino-3-hydroxyphenyl)ethanone lies in its potential as a building block. By modifying the amino and hydroxyl groups, or by reacting the ketone, medicinal chemists can generate libraries of novel compounds for screening in various biological assays.

Logical Relationship of Functional Groups to Biological Activity

Caption: Relationship between functional groups and potential bioactivity.

Conclusion: A Foundation for Future Discovery

1-(4-Amino-3-hydroxyphenyl)ethanone exemplifies the class of chemical compounds that, while not always in the spotlight, are indispensable to the progress of chemical and pharmaceutical research. Its value lies not in a storied past, but in the future discoveries it enables. By understanding its properties, mastering its synthesis, and appreciating the potential held within its functional groups, researchers are well-equipped to build upon this foundation and develop the next generation of innovative molecules.

References

- BenchChem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone.

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

ResearchGate. (2004). 1-{4-[(2,3-Dihydroxybenzylidene)amino]phenyl}ethanone. Retrieved from [Link]

Sources

A Framework for the Theoretical Investigation of 1-(4-Amino-3-hydroxyphenyl)ethanone: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(4-Amino-3-hydroxyphenyl)ethanone (IUPAC Name: 1-(4-amino-3-hydroxyphenyl)ethanone; CAS: 54903-54-7). While direct experimental and theoretical literature on this specific molecule is limited, its structure, featuring an acetophenone core with amino and hydroxyl substitutions, suggests significant potential in medicinal chemistry and materials science. This document outlines a robust, multi-pillar approach leveraging Density Functional Theory (DFT) and molecular docking to elucidate its electronic properties, predict its reactivity, and explore its potential as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the computational landscape of this promising chemical entity.

Introduction and Foundational Chemistry